molecular formula C15H11F3N2O3 B605203 AF38469 CAS No. 1531634-31-7

AF38469

Cat. No. B605203
CAS RN: 1531634-31-7
M. Wt: 324.26
InChI Key: JWCUSQCZMQIBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF38469 is a novel, selective, orally bioavailable Sortilin inhibitor.

Scientific Research Applications

Sortilin Inhibition

AF38469 is identified as a novel, selective, and orally bioavailable inhibitor of the Sortilin receptor . This compound has been used in research to understand the structure-activity relationships and syntheses of Sortilin inhibitors . An X-ray crystal structure of the sortilin-AF38469 protein-inhibitor complex has also been reported .

Treatment of Neurodegenerative Lysosomal Storage Disorders

Research has shown that AF38469, as a small molecule inhibitor of sortilin, improves lysosomal and glial pathology across multiple Lysosomal Storage Disorder (LSD) models . This compound activates the transcription factor EB (TFEB), an upstream regulator of lysosomal biogenesis .

Treatment of Batten Disease

In the context of Batten disease, a severe LSD primarily impacting the central nervous system, AF38469 has been shown to prevent the accumulation of lysosomal storage material and the development of neuroinflammation . It also completely rescues tremor phenotypes, an early behavioral phenotype in the CLN2 disease model .

Glioblastoma Invasion and Mesenchymal Transition

AF38469 has been used in research related to glioblastoma, a type of brain cancer. Specifically, it has been shown that sortilin inhibition with AF38469 significantly suppresses migration and invasion by inhibiting EMT-like mesenchymal transition .

Synthesis and Characterization of Complexes

While not directly related to AF38469, the compound’s structure, specifically the 6-methylpyridin-2-yl component, has been used in the synthesis and characterization of Cu(II) and Ni(II) complexes . These complexes have been studied for their electrocatalytic activity .

Mechanism of Action

Target of Action

The primary target of AF38469 is Sortilin , a protein that plays a significant role in various biological and tumour-related processes . Sortilin is a functional receptor for progranulin, a cytokine that affects cancer stem cells and is associated with therapy resistance in a range of cancer types .

Mode of Action

AF38469 acts by inhibiting Sortilin, thereby blocking the action of progranulin . It has been shown to bind as strongly as neurotensin to Sortilin . By interfering with the binding of neurotensin, AF38469 prevents this ligand from engaging the Sortilin receptor .

Biochemical Pathways

The inhibition of Sortilin by AF38469 affects the progranulin pathway. Progranulin is a potent activator of cancer stem cells, and its exposure can cause dedifferentiation and increased proliferation of the cancer stem cell pool . This process is dependent on Sortilin, the receptor for progranulin .

Pharmacokinetics

AF38469 is an orally bioavailable Sortilin inhibitor . .

Result of Action

The inhibition of Sortilin by AF38469 results in the suppression of progranulin-induced propagation of cancer stem cells, both in vitro and in vivo . It also prevents metastasis in mice . Importantly, AF38469 treatment offers complete protection against cancer cell infiltration from the xenograft into the skin .

Action Environment

The efficacy and stability of AF38469 can be influenced by various environmental factors. For instance, progranulin, the target of AF38469, is highly secreted in ERα-negative breast cancer as well as in ERα-positive breast cancer under hypoxic adaptation . Therefore, the tumor microenvironment can potentially impact the action of AF38469.

properties

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUSQCZMQIBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methylpyridin-2-Yl)carbamoyl]-5-(Trifluoromethyl)benzoic Acid

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